molecular formula C15H10BrNOS B2597057 N-(1-benzothiophen-5-yl)-4-bromobenzamide CAS No. 477539-64-3

N-(1-benzothiophen-5-yl)-4-bromobenzamide

Cat. No.: B2597057
CAS No.: 477539-64-3
M. Wt: 332.22
InChI Key: HGCJDXWGYMBIHY-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-4-bromobenzamide: is a chemical compound that features a benzothiophene moiety attached to a bromobenzamide structure Benzothiophenes are known for their presence in various natural and synthetic compounds, often exhibiting significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzothiophen-5-yl)-4-bromobenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination under specific conditions.

    Substitution: The bromine atom in the benzamide structure makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-benzothiophen-5-yl)-4-bromobenzamide serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules with potential biological activities.

Biology and Medicine: The compound and its derivatives have shown promise in enhancing monoclonal antibody production, acting as potential anticonvulsant agents, and serving as scaffolds for the synthesis of heterocyclic amides with biological significance .

Industry: In the industrial sector, this compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals due to its versatile reactivity and functional properties.

Comparison with Similar Compounds

    N-(1-benzothiophen-5-yl)-4-(methylsulfonyl)benzamide: Similar structure with a methylsulfonyl group instead of bromine.

    1-N-(1-benzothiophen-5-yl)-4-bromobenzene-1,2-diamine: Contains an additional amine group on the benzene ring.

Uniqueness: N-(1-benzothiophen-5-yl)-4-bromobenzamide is unique due to the presence of both the benzothiophene moiety and the bromine atom, which confer distinct reactivity and potential biological activities. The bromine atom enhances the compound’s ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNOS/c16-12-3-1-10(2-4-12)15(18)17-13-5-6-14-11(9-13)7-8-19-14/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCJDXWGYMBIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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